molecular formula C14H14FNO3S B2800879 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 341967-33-7

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No.: B2800879
CAS No.: 341967-33-7
M. Wt: 295.33
InChI Key: IOZGIZNANBPDOB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves the reaction of 4-fluorophenol with 2,4,6-trimethylpyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine: Similar structure but with a bromine atom instead of fluorine.

    2-(4-Methylphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGIZNANBPDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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